molecular formula C8H14N2O B7781592 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime CAS No. 1515-26-0

8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime

Cat. No.: B7781592
CAS No.: 1515-26-0
M. Wt: 154.21 g/mol
InChI Key: QOAKBKOUXFNSEM-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime is a chemical compound that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which is central to its biological activity.

Mechanism of Action

Target of Action

The primary target of the compound “8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities , suggesting that this compound may interact with similar targets.

Mode of Action

The stereochemical control in the synthesis of the 8-azabicyclo[321]octane architecture is achieved directly in the same transformation or in a desymmetrization process starting from achiral tropinone derivatives . This suggests that the compound may interact with its targets in a stereo-specific manner.

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems.

Pharmacokinetics

The molecular weight of the compound is 1412108 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

Given its structural similarity to tropane alkaloids , it may have similar effects. Tropane alkaloids are known for their psychoactive properties, affecting various neurotransmitter systems and leading to changes in mood, cognition, and behavior.

Preparation Methods

The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods may vary, but they typically involve similar synthetic strategies to ensure the desired stereochemistry and purity of the final product.

Chemical Reactions Analysis

8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered stereochemistry.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. In biology, it has been studied for its potential nematicidal activities against plant-parasitic nematodes . In medicine, derivatives of this compound are explored for their potential therapeutic effects, including their use as anticholinergic agents. Additionally, it has applications in the industry as a precursor for the synthesis of various chemical products .

Comparison with Similar Compounds

8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime can be compared to other tropane alkaloids, such as tropine and tropinone. These compounds share a similar bicyclic structure but differ in their functional groups and stereochemistry. The unique oxime functional group in this compound distinguishes it from other tropane derivatives and contributes to its specific chemical properties and biological activities .

Properties

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-7-2-3-8(10)5-6(4-7)9-11/h7-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAKBKOUXFNSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=NO)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369489
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-26-0
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500-mL one-neck round-bottomed flask equipped with a magnetic stirrer was charged with 8-methyl-8-aza-bicyclo[3.2.1]octan-3-one (5.00 g, 35.9 mmol), hydroxylamine hydrochloride (7.08 g, 102 mmol) sodium acetate (39.0 g, 476 mmol) and ethanol (45 mL). After stirring at ambient temperature for 4 h, the reaction mixture was evaporated to a solid residue. This residue was triturated with ethyl acetate (200 mL) and filtered. Evaporation of the filtrate to dryness gave 5.08 g (93% yield) of 8-methyl-8-aza-bicyclo[3.2.1]octan-3-one oxime as a white solid: mp 140-142° C.; 1H NMR (300 MHz, CD3OD) δ 3.76 (m, 2H), 3.33-3.23 (m, 2H), 2.75 (m, 1H), 2.69 (s, 3H), 2.46-2.14 (m, 4H), 1.88-1.66 (m, 2H); MS (APCI) m/z 155 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

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